![molecular formula C20H23N3O3 B2752772 (4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379953-47-4](/img/structure/B2752772.png)
(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, commonly known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAM is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
MPAM acts as a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs), which are widely expressed in the brain and play a critical role in cognitive function, mood regulation, and addiction. MPAM binds to a specific site on the α4β2 nAChRs, enhancing the receptor's sensitivity to acetylcholine and increasing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action has been implicated in the cognitive-enhancing and antidepressant effects of MPAM.
Biochemical and Physiological Effects:
MPAM has been shown to have several biochemical and physiological effects, including enhancing cognitive function, improving mood, and inhibiting cancer cell growth. In preclinical studies, MPAM has been shown to improve cognitive performance in various animal models, including rats and monkeys. MPAM has also been shown to have antidepressant-like effects in animal models of depression. In cancer research, MPAM has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms, including inhibition of the Akt/mTOR pathway and induction of endoplasmic reticulum stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAM has several advantages for lab experiments, including its small size, high potency, and selectivity for α4β2 nAChRs. MPAM has been used as a tool compound for the study of α4β2 nAChRs and their role in various physiological and pathological processes. However, MPAM also has some limitations, including its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of MPAM in various experimental settings.
Direcciones Futuras
MPAM has several potential future directions, including its development as a therapeutic agent for neurological disorders, cancer, and other diseases. MPAM has also been used as a lead compound for the development of new drugs with improved pharmacological properties, including higher potency, selectivity, and safety. Further studies are needed to fully understand the mechanism of action and potential clinical applications of MPAM.
Métodos De Síntesis
MPAM can be synthesized using various methods, including the reaction of 4-(4-bromophenyl)morpholine with 3-(pyridin-3-yloxymethyl)azetidine-1-carboxylic acid, followed by deprotection of the pyridine moiety. Another method involves the reaction of 4-(4-bromophenyl)morpholine with 3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl chloride, followed by deprotection of the pyridine moiety. Both methods have been reported to yield MPAM in good yields.
Aplicaciones Científicas De Investigación
MPAM has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPAM has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). In cancer research, MPAM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug discovery, MPAM has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(17-3-5-18(6-4-17)22-8-10-25-11-9-22)23-13-16(14-23)15-26-19-2-1-7-21-12-19/h1-7,12,16H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVBAUTSNZFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2752691.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)
![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)
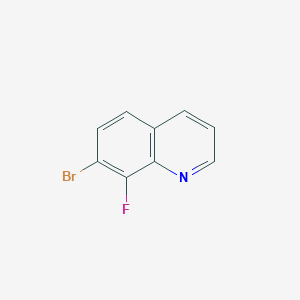
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)

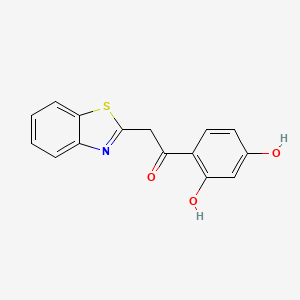
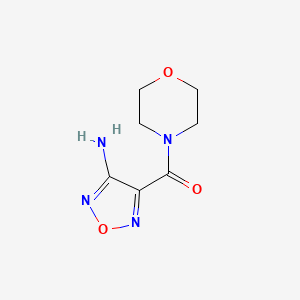
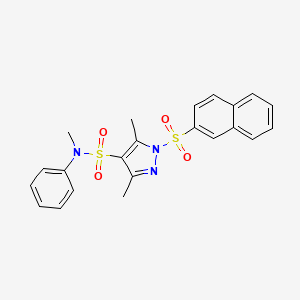
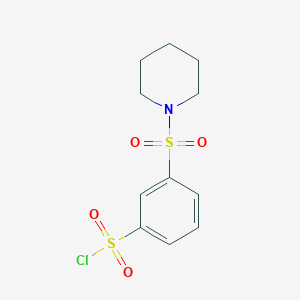
![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)

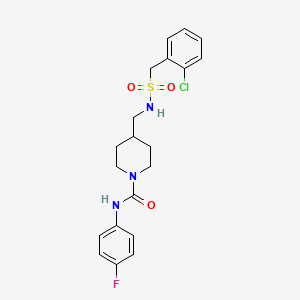
![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)